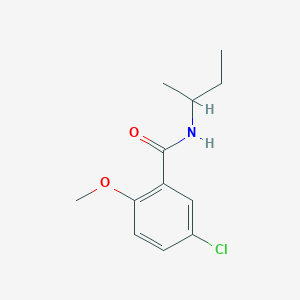![molecular formula C18H22N2O4S B296596 (5Z)-2-(PIPERIDIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B296596.png)
(5Z)-2-(PIPERIDIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(PIPERIDIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a piperidine ring, a thiazole ring, and a trimethoxybenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(PIPERIDIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent reaction with piperidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-2-(PIPERIDIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical studies.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (5Z)-2-(PIPERIDIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Piperidine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(5Z)-2-(PIPERIDIN-1-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C18H22N2O4S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(5Z)-2-piperidin-1-yl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H22N2O4S/c1-22-13-11-15(24-3)14(23-2)9-12(13)10-16-17(21)19-18(25-16)20-7-5-4-6-8-20/h9-11H,4-8H2,1-3H3/b16-10- |
Clave InChI |
LPLZBVBVOCPNOA-YBEGLDIGSA-N |
SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCCCC3)OC)OC |
SMILES isomérico |
COC1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N3CCCCC3)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCCCC3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B296513.png)
![N-(2,6-dimethylphenyl)-2-(5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B296514.png)
![2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B296519.png)


![N-[2-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B296523.png)
![3-(3-Methylbenzyl)-5-[4-(2-propynyloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B296526.png)
![(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-(3-methylbenzyl)imidazolidine-2,4-dione](/img/structure/B296527.png)

![5-[(1-ethyl-1H-indol-3-yl)methylene]-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296529.png)
![4-(2,5-dimethyl-3-{(E)-[1-(3-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B296530.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296531.png)
![N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B296535.png)
![5-[2-Methoxy-4-(1-piperidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296536.png)
